4-Nonylumbelliferyl glucoside

Descripción

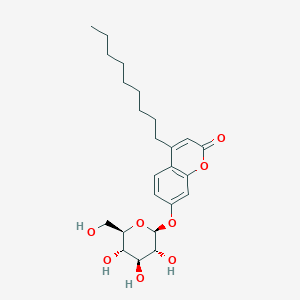

4-Nonylumbelliferyl glucoside (NUG) is a fluorogenic synthetic substrate widely used to measure lysosomal glucosylceramidase (GBA) activity in live-cell assays. Structurally, it consists of a nonyl chain attached to the 4-position of the umbelliferone aglycone, which is linked to a β-D-glucopyranoside moiety . Upon enzymatic hydrolysis by GBA, the glucoside bond is cleaved, releasing the fluorescent product 4-nonylumbelliferone. This property enables real-time monitoring of enzyme activity in intracellular environments .

NUG is typically administered as a complex with bovine serum albumin (BSA) to enhance cellular uptake via membrane diffusion . Its application spans biochemical research and diagnostic assays for disorders like Gaucher disease, where GBA activity is impaired.

Propiedades

Número CAS |

100443-44-5 |

|---|---|

Fórmula molecular |

C24H34O8 |

Peso molecular |

450.5 g/mol |

Nombre IUPAC |

4-nonyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C24H34O8/c1-2-3-4-5-6-7-8-9-15-12-20(26)31-18-13-16(10-11-17(15)18)30-24-23(29)22(28)21(27)19(14-25)32-24/h10-13,19,21-25,27-29H,2-9,14H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |

Clave InChI |

MQILYRRBBFTJFC-PFKOEMKTSA-N |

SMILES |

CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérico |

CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |

Otros números CAS |

100443-44-5 |

Sinónimos |

4-nonylumbelliferyl glucoside 4-NUG |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Reaction Conditions & Yields

-

Optimized conditions : BF₃·OEt₂ with DMAP in 1,2-dichloroethane at 60°C achieved 28% yield with β-selectivity .

-

Critical factors : Excess glycosyl donor, absence of molecular sieves, and nucleophilic bases (e.g., DMAP) improve yields .

Hydrolysis & Enzymatic Reactions

4-MUG serves as a substrate for glycosidases and glycosyltransferases:

Key Enzymatic Pathways

-

Hydrolysis :

-

Transglycosylation :

Biological & Pharmacological Activity

4-MUG exhibits dual roles:

Koenigs–Knorr vs. Helferich Methods

| Method | Donor | Selectivity | Yield Range | Limitations |

|---|---|---|---|---|

| Koenigs–Knorr | Glycosyl bromides | β (glucose) | 15–30% | Requires anhydrous conditions |

| Improved Helferich | Glycosyl acetates | β/α | 17–51% | Solvent-dependent |

-

Neighboring-group participation : Acetyl groups at C-2 or C-4 in galactose donors override β-selectivity, yielding α-anomers (e.g., 54% α-selectivity for galactose) .

Structural Analogues & Derivatives

While 4-nonyl derivatives are unreported, structurally similar compounds exhibit distinct reactivity:

4-Nitrophenyl Glucosides

Comparación Con Compuestos Similares

Broader Context of Fluorogenic Glucosides

Other umbelliferyl glycosides, such as 4-methylumbelliferyl-β-D-galactopyranoside and 4-methylumbelliferyl-α-D-mannopyranoside, are tailored for galactosidase and mannosidase assays, respectively. These substrates highlight the modularity of fluorogenic assays, where alkyl chain modifications and glycosidic linkages dictate enzyme specificity.

Q & A

Q. What are the standard protocols for using 4-nonylumbelliferyl glucoside (NUG) as a substrate in lysosomal glucosylceramidase assays?

NUG is employed as a fluorogenic substrate to measure glucosylceramidase activity. A typical protocol involves incubating the substrate (0.1 mM) with cells or lysates in a buffer containing bovine serum albumin (BSA) to enhance solubility. Post-incubation, cells are lysed in borate buffer (pH 9.5) with Triton X-100 to release the fluorescent product, 4-nonylumbelliferone. Fluorescence is measured at excitation/emission wavelengths optimized for pH-dependent detection (e.g., pH 9.5 enhances signal stability). Activity inhibition controls, such as conduritol B epoxide (CBE), validate enzyme specificity .

Q. How does pH influence fluorescence detection in assays using 4-nonylumbelliferyl glucoside?

The fluorescence of the hydrolyzed product (4-nonylumbelliferone) is pH-sensitive. At alkaline pH (9.5), the fluorescence intensity increases due to deprotonation of the phenolic group. Researchers must standardize buffer conditions (e.g., borate buffer at pH 9.5) to ensure consistent quantification. This contrasts with assays using analogs like 4-methylumbelliferyl glucoside, where emission peaks shift between acidic (445–455 nm) and alkaline conditions .

Q. What are the advantages of using fluorogenic glucosides like NUG over natural substrates in enzyme kinetics?

Fluorogenic substrates enable real-time, high-sensitivity detection without requiring radioactive labels. For example, NUG’s hydrolysis produces a quantifiable fluorescent signal proportional to enzyme activity, facilitating rapid screening of inhibitors or activators. This method is particularly useful for studying lysosomal enzymes in intact cells, where substrate delivery via albumin complexes minimizes denaturation .

Advanced Research Questions

Q. How can researchers distinguish between intracellular and extracellular glucosylceramidase activity when using NUG?

Advanced protocols involve pre-treating cells with membrane-impermeable inhibitors (e.g., CBE derivatives) to selectively block extracellular enzyme activity. Intracellular activity is then measured after cell lysis. Alternatively, kinetic studies comparing substrate uptake rates (e.g., via bromo-[³H]CBE labeling) and hydrolysis rates can differentiate compartment-specific contributions .

Q. What experimental designs address contradictions in substrate inhibition observed with NUG and natural substrates like glucosylceramide?

Discrepancies may arise due to differences in substrate accessibility or enzyme conformation. To resolve this, researchers can:

- Compare kinetic parameters (Km, Vmax) of NUG and natural substrates in purified enzyme systems.

- Use molecular dynamics simulations to model substrate-enzyme interactions.

- Validate findings with orthogonal methods, such as mass spectrometry-based quantification of natural substrate turnover .

Q. How do BSA-substrate complexes affect the interpretation of NUG hydrolysis kinetics in live-cell assays?

BSA binds NUG with a dissociation constant (Kd) of ~2.2 µM, modulating substrate bioavailability. Researchers must account for this binding in kinetic models by measuring free vs. bound substrate concentrations. Advanced approaches include fluorescence correlation spectroscopy (FCS) to track substrate diffusion in cellular membranes or using BSA-free delivery systems (e.g., liposomes) to isolate transport effects .

Q. What strategies validate the structural integrity of 4-nonylumbelliferyl glucoside in complex experimental matrices?

UPLC-MS/MS with collision-induced dissociation (CID) is recommended for structural validation. Key fragmentation patterns (e.g., m/z 147 and 161 for glucoside cleavage) confirm substrate integrity. For intracellular studies, isotope-labeled NUG analogs can track metabolic stability and rule out non-specific hydrolysis .

Methodological Best Practices

- Fluorimetric Calibration: Use pH-matched calibration curves for 4-nonylumbelliferone to avoid signal drift.

- Inhibition Controls: Include CBE or isoform-specific inhibitors to confirm enzyme specificity.

- Data Normalization: Express activity as nmol/min/mg protein or per cell count to enable cross-study comparisons .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.